molecular formula C13H16BrNO2 B8814189 Methyl 3-bromo-4-(pyrrolidin-1-ylmethyl)benzoate CAS No. 193964-66-8

Methyl 3-bromo-4-(pyrrolidin-1-ylmethyl)benzoate

Cat. No. B8814189
M. Wt: 298.18 g/mol
InChI Key: LIHJKCJTWFKWRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06265575B1

Procedure details

Methyl 3-bromo-4-bromomethylbenzoate (0.61 g; 2.0 mmol) (Part A) was dissolved in THF (10 mL) and pyrrolidine (0.66 mL; 7.9 mmol) was added at room temperature. The mixture was stirred overnight at room temperature, then poured into 80 mL of saturated aqueous aqueous sodium bicarbonate. Extraction was carried out with EtOAc (3×35 mL). The combined organics were washed with brine and dried by passage through sodium sulfate. The product was isolated as a colorless oil (0.46 g; 80% yield) by flash chromatography on silica gel eluting with EtOAc.
Quantity
0.61 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.66 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[CH2:12]Br)[C:5]([O:7][CH3:8])=[O:6].[NH:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1.C(=O)(O)[O-].[Na+]>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[CH2:12][N:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1)[C:5]([O:7][CH3:8])=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
0.61 g
Type
reactant
Smiles
BrC=1C=C(C(=O)OC)C=CC1CBr
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.66 mL
Type
reactant
Smiles
N1CCCC1
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extraction
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried by passage through sodium sulfate
CUSTOM
Type
CUSTOM
Details
The product was isolated as a colorless oil (0.46 g; 80% yield) by flash chromatography on silica gel eluting with EtOAc

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrC=1C=C(C(=O)OC)C=CC1CN1CCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.